molecular formula C13H18INO B14200542 N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-88-5

N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide

Cat. No.: B14200542
CAS No.: 832096-88-5
M. Wt: 331.19 g/mol
InChI Key: VJHIVLKTJDYGLW-JTQLQIEISA-N
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Description

N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenylacetic acid and isopropylamine.

    Formation of Intermediate: The 2-iodophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride intermediate is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of phenyl derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(2-Bromophenyl)ethyl]-N-(propan-2-yl)acetamide
  • N-[(1S)-1-(2-Chlorophenyl)ethyl]-N-(propan-2-yl)acetamide
  • N-[(1S)-1-(2-Fluorophenyl)ethyl]-N-(propan-2-yl)acetamide

Uniqueness

N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to distinct chemical and biological behaviors.

Properties

CAS No.

832096-88-5

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

N-[(1S)-1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3/t10-/m0/s1

InChI Key

VJHIVLKTJDYGLW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1I)N(C(C)C)C(=O)C

Canonical SMILES

CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C

Origin of Product

United States

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